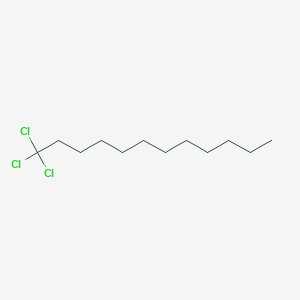
1,1,1-Trichlorododcane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichlorododcane is an organic compound belonging to the class of chloroalkanes. It is characterized by the presence of three chlorine atoms attached to the first carbon of a dodecane chain. This compound is known for its applications in various industrial processes and scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorododcane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the first carbon atom.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous flow of dodecane and chlorine gas through a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 1,1,1-Trichlorododcane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to dodecane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Alcohols and ethers.
Reduction: Dodecane.
Oxidation: Carboxylic acids and ketones.
科学研究应用
1,1,1-Trichlorododcane has several applications in scientific research:
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,1,1-Trichlorododcane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by altering membrane fluidity and enzyme activity. The pathways involved include the inhibition of specific enzymes and the induction of oxidative stress.
相似化合物的比较
1,1,2-Trichlorododcane: Differing in the position of chlorine atoms, leading to different reactivity and applications.
1,1,1-Trichloroethane: A shorter chain analogue with similar chemical properties but different industrial uses.
1,1,1-Trichloropropane: Another chloroalkane with distinct physical and chemical properties.
Uniqueness: 1,1,1-Trichlorododcane is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling point and different solubility characteristics. These properties make it suitable for specific industrial applications where other chloroalkanes may not be effective.
属性
分子式 |
C12H23Cl3 |
|---|---|
分子量 |
273.7 g/mol |
IUPAC 名称 |
1,1,1-trichlorododecane |
InChI |
InChI=1S/C12H23Cl3/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h2-11H2,1H3 |
InChI 键 |
USDODQYRRRTYLB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


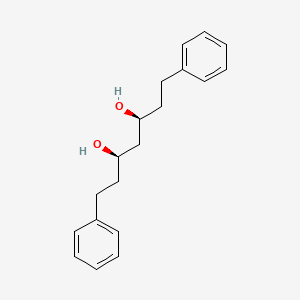
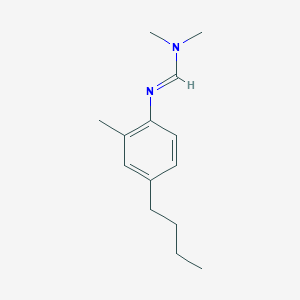
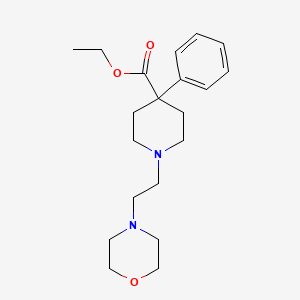

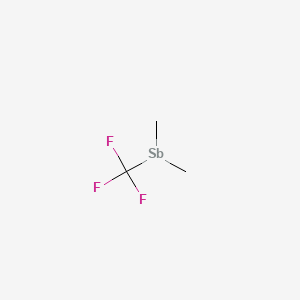
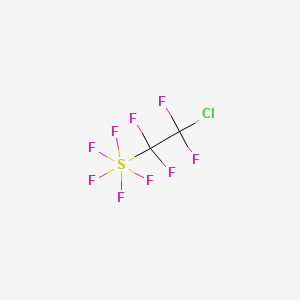
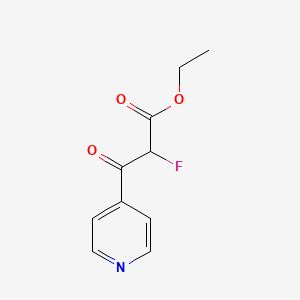
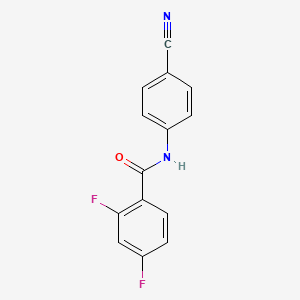
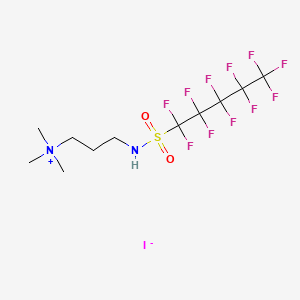
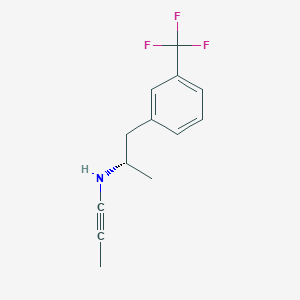
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)
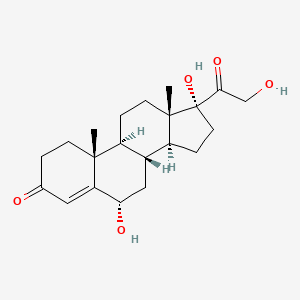
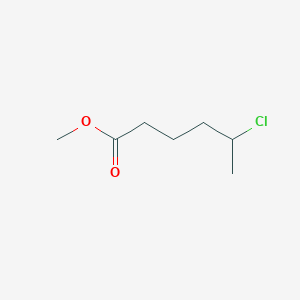
![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)
